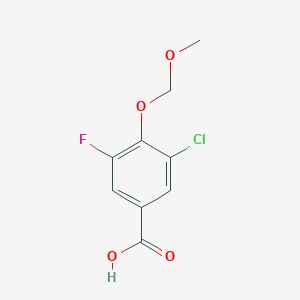

3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Chemical Transformations

Substituted benzoic acids are a cornerstone of modern organic chemistry. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides. Furthermore, the aromatic ring can undergo electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents. Halogen atoms, in particular, serve as key functional groups for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular frameworks. The presence and position of chloro and fluoro substituents on the benzoic acid ring can significantly modulate the electronic properties and reactivity of the molecule.

Role and Utility of Methoxymethoxy (MOM) Ethers as Protecting Groups for Hydroxyl Functionality

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities, particularly phenols. uni.lu MOM ethers are favored due to their ease of installation, stability under a range of reaction conditions (including strongly basic and weakly acidic media), and the availability of various methods for their removal. myskinrecipes.com The protection of a hydroxyl group as a MOM ether is typically achieved by reacting the alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). myskinrecipes.com

Structural Features and Synthetic Interest in 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

While specific, detailed research findings on this compound are not extensively available in publicly accessible literature, its structure suggests its primary utility as a valuable intermediate in the synthesis of more complex molecules. Its precursor, 3-chloro-5-fluoro-4-hydroxybenzoic acid, is a known compound, and the synthesis of the title compound would logically proceed through the protection of the hydroxyl group of this precursor.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3-chloro-5-fluoro-4-hydroxybenzoic acid |

| CAS Number | 1261603-09-8 | 455-57-2 nih.gov |

| Molecular Formula | C9H8ClFO4 | C7H4ClFO3 nih.gov |

| Molecular Weight | 234.61 g/mol | 190.55 g/mol nih.gov |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Predicted XLogP3 | 2.4 | 1.8 nih.gov |

Note: Experimental data for this compound is limited. Predicted values and data for the precursor are provided for context.

Overview of Research Paradigms and Methodological Approaches in Compound Studies

The study of a new chemical entity like this compound typically follows a well-established research paradigm. The initial focus is on its synthesis and purification, followed by comprehensive structural characterization using a variety of spectroscopic and analytical techniques.

Synthesis and Purification: The synthesis would likely involve the protection of the hydroxyl group of 3-chloro-5-fluoro-4-hydroxybenzoic acid using standard protocols for MOM ether formation. Purification would be achieved through techniques such as recrystallization or column chromatography.

Structural Characterization: A suite of analytical methods would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Common Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons, carbons, and fluorine. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch) of the MOM group. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |

Following its synthesis and characterization, research would then explore the reactivity of this compound in various chemical transformations. This would involve investigating its utility in cross-coupling reactions, derivatization of the carboxylic acid, and deprotection of the MOM group to reveal the phenol for further reactions. The ultimate goal of such studies is to establish the compound as a useful building block for the synthesis of target molecules with potential applications in fields like medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCWAKZJDOUVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Chloro 5 Fluoro 4 Methoxymethoxy Benzoic Acid

Targeted Synthesis of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

Development and Optimization of Reaction Pathways

Enantioselective and Diastereoselective Synthetic Considerations

The chemical structure of this compound is achiral, meaning it does not possess a stereocenter. As a result, it does not exist as enantiomers or diastereomers. Therefore, enantioselective and diastereoselective synthetic strategies are not applicable to the synthesis of this compound.

Introduction and Stability of the Methoxymethoxy Protecting Group

The synthesis of this compound necessitates the use of a protecting group for the hydroxyl functionality of the precursor, 3-chloro-5-fluoro-4-hydroxybenzoic acid. The methoxymethyl (MOM) ether is a commonly employed protecting group for phenols due to its relative ease of introduction and stability under various reaction conditions.

The introduction of the MOM group is typically achieved by treating the phenolic precursor with a methoxymethylating agent in the presence of a base. Common reagents for this transformation include chloromethyl methyl ether (MOMCl) or dimethoxymethane. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. total-synthesis.com

The MOM ether is stable across a pH range of approximately 4 to 12, rendering it inert to a variety of oxidizing and reducing agents, as well as nucleophiles and bases. adichemistry.com However, it is sensitive to acidic conditions and can be cleaved to regenerate the hydroxyl group. This lability to acid allows for its removal under controlled conditions when desired.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the methoxymethylation reaction, the resulting this compound must be isolated from the reaction mixture and purified. Standard work-up procedures typically involve quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove any remaining reagents and byproducts.

Purification of the crude product can be achieved through several techniques. For benzoic acid derivatives, recrystallization is a common and effective method. youtube.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the product.

Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly when dealing with complex mixtures or when a very high degree of purity is required. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is tailored to the specific properties of the compound being purified.

Yield Optimization and Reaction Scalability

Optimizing the yield of this compound involves careful control of several reaction parameters. The choice of the methoxymethylating agent, base, solvent, reaction temperature, and reaction time all play a crucial role. For instance, the reactivity of the phenolic starting material and the potential for side reactions will influence the selection of the base and reaction conditions.

To maximize the yield, it is important to ensure the complete conversion of the starting material. This can be monitored using techniques such as thin-layer chromatography (TLC). The stoichiometry of the reactants should also be carefully controlled to avoid the use of a large excess of any one reagent, which can complicate purification and increase costs.

For the scalability of the synthesis from a laboratory to an industrial setting, several factors must be considered. The safety of the reagents, particularly the potential carcinogenicity of chloromethyl methyl ether, is a primary concern. wikipedia.org The cost and availability of all materials are also critical for large-scale production. The reaction conditions, including temperature control and mixing, must be adaptable to larger reaction vessels. Furthermore, the efficiency of the work-up and purification procedures is paramount for a commercially viable process.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. Traditional solvents like dichloromethane are often halogenated and pose environmental and health risks. whiterose.ac.uk Greener alternatives include solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from corncobs and bagasse. sigmaaldrich.com Other less hazardous options like cyclopentyl methyl ether (CPME) are also gaining traction as replacements for more problematic ether solvents like tetrahydrofuran (THF) and 1,4-dioxane.

Solvent minimization strategies are also crucial. Whenever feasible, performing reactions under solvent-free conditions can significantly reduce waste. Additionally, the use of catalytic rather than stoichiometric amounts of reagents can lessen the environmental impact. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The methoxymethylation reaction, being a protection step, inherently has a lower atom economy as the protecting group is later removed. However, the efficiency of this step can be maximized by ensuring high conversion and yield.

Catalyst Application in Synthesis (e.g., Palladium-catalyzed cross-coupling reactions)

The synthesis of complex aromatic compounds such as this compound and its analogs often employs advanced catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly significant. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

In the context of benzoic acid synthesis, palladium catalysts facilitate reactions that would otherwise be difficult to achieve. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in readily available literature, the principles are well-established through work on analogous structures. These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner. The general mechanism for reactions like the Suzuki and Negishi couplings involves a catalytic cycle starting with the oxidative addition of an organic halide to a Palladium(0) complex. This is followed by transmetalation with an organoboron or organozinc compound, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

Recent advancements have expanded the scope of these reactions to include less reactive C-O electrophiles, such as phenols and their derivatives, which are abundant and offer advantages over traditional aryl halides. rsc.org Furthermore, palladium catalysts have been used for direct C-H arylation of benzoic acids, where the carboxylic acid group acts as a directing group, streamlining the synthetic process. acs.org Another innovative approach is decarboxylative cross-coupling, where the carboxylic acid itself is replaced, offering a novel route to biaryl compounds. acs.org

The versatility and functional group tolerance of palladium catalysts make them highly suitable for constructing densely functionalized aromatic rings like the one in the target molecule. wikipedia.orgrsc.org The choice of ligands, bases, and reaction conditions is crucial for optimizing these catalytic systems to achieve high yields and prevent side reactions. acs.org

Comparative Analysis of Synthetic Routes for Analogous Structures

A comparative analysis of synthetic routes for compounds structurally similar to this compound reveals common strategies and highlights the adaptability of synthetic design. The "methoxymethoxy" group is typically a protecting group for a hydroxyl functional group, suggesting that a key intermediate in the synthesis of the title compound is likely 3-chloro-5-fluoro-4-hydroxybenzoic acid. The synthesis of this and other related halogenated benzoic acids provides a framework for understanding the potential synthetic pathways.

One common strategy involves the modification of a pre-existing substituted benzoic acid. For instance, the synthesis of 3-Chloro-4-fluoro-5-nitro-benzoic acid is achieved through the direct nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric and nitric acids. This method is straightforward and results in a good yield (78%). chemicalbook.com This highlights a common theme: electrophilic aromatic substitution on a less complex precursor.

Another relevant example is the synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid . A described method involves the Sandmeyer-type reaction of an aniline (B41778) precursor. An amino group is converted to a chloro group using tert-butyl nitrite (B80452) (tBuONO) and copper(I) chloride (CuCl), resulting in a 60% yield after purification. chemdad.com

The table below summarizes the synthetic strategies for these analogous compounds, providing a comparative overview.

| Compound | Starting Material | Key Transformations | Overall Yield | Reference |

| 3-Chloro-4-fluoro-5-nitro-benzoic acid | 3-Chloro-4-fluorobenzoic acid | Electrophilic Nitration | 78% | chemicalbook.com |

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-difluoro-3-chlorobenzoic acid | Nitration, Reduction, Diazotization, Hydrolysis | 70% | researchgate.net |

| 3-chloro-5-(trifluoromethyl)benzoic acid | 3-amino-5-(trifluoromethyl)benzoic acid derivative | Diazotization/Sandmeyer Reaction | 60% | chemdad.com |

Chemical Reactivity and Derivatization Studies of 3 Chloro 5 Fluoro 4 Methoxymethoxy Benzoic Acid

Reactivity at the Carboxyl Group

The carboxylic acid functionality of 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is a prime site for a range of chemical transformations, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxyl group to esters and amides is a fundamental transformation in organic synthesis. These reactions typically proceed via activation of the carboxylic acid, for instance, by conversion to the corresponding acyl chloride, which then readily reacts with a variety of nucleophiles.

Esterification: While specific examples of esterification of this compound are not extensively detailed in publicly available literature, the principles of Fischer esterification or reactions involving coupling agents are expected to apply. For a closely related compound, methyl 3-hydroxy-4-methoxybenzoate, esterification has been demonstrated as a key step in multi-step syntheses. mdpi.com

Amidation: The formation of amides from this compound is a feasible and expected reaction. For instance, the related compound 3-chloro-5-fluoro-4-methoxybenzamide (B1306866) has been synthesized, indicating that amidation of the parent carboxylic acid is a viable pathway. synquestlabs.com The general approach would involve reacting the activated carboxylic acid with a primary or secondary amine.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol (B129727), Acid Catalyst | Methyl 3-chloro-5-fluoro-4-(methoxymethoxy)benzoate | Esterification |

| This compound | Ammonia | 3-Chloro-5-fluoro-4-(methoxymethoxy)benzamide | Amidation |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing further avenues for derivatization.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, often requiring specific reagents to avoid over-reduction to the alcohol. Methods such as the Rosenmund reduction of the corresponding acyl chloride or the use of controlled reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures could potentially be employed.

Table 2: Potential Reduction Products

| Starting Material | Product | Transformation |

| This compound | (3-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)methanol | Reduction to Alcohol |

| This compound | 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde | Partial Reduction to Aldehyde |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a challenging reaction for aromatic carboxylic acids. The stability of the aromatic ring makes the direct loss of carbon dioxide difficult under normal conditions.

However, decarboxylation of halogenated aromatic carboxylic acids can be achieved under specific and often harsh conditions. For instance, heating with water at elevated temperatures (80-180°C), sometimes in the presence of another acid, has been shown to effect decarboxylation. google.com Another approach involves visible light-mediated photoredox catalysis, which allows for the decarboxylation of aryl carboxylic acids under milder conditions to generate aryl radicals. rsc.org The success of these methods for this compound would depend on the specific reaction conditions and the stability of the methoxymethyl protecting group under those conditions.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chloro and fluoro substituents on the aromatic ring of this compound are key to its utility as a building block, enabling a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the carboxylic acid group, along with the halogens themselves, contributes to this activation.

Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. Therefore, it is expected that nucleophiles would preferentially displace the fluorine atom over the chlorine atom. Studies on unprotected ortho-fluoro/methoxy benzoic acids have shown that the fluoro group can be displaced by Grignard and organolithium reagents. researchgate.net

Table 3: Predicted Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Expected Major Product |

| This compound | Alkoxide (e.g., NaOMe) | 3-Chloro-4,5-dimethoxy-(methoxymethoxy)benzoic acid derivative |

| This compound | Amine (e.g., R₂NH) | 3-Chloro-5-(dialkylamino)-4-(methoxymethoxy)benzoic acid |

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The halogen substituents on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. Both the chloro and fluoro substituents could potentially participate in Suzuki coupling, though the reactivity order typically favors heavier halogens (I > Br > Cl >> F). Therefore, the chlorine atom would be the more likely site for Suzuki coupling under standard conditions. This reaction would enable the introduction of a wide range of aryl or vinyl groups at the 3-position. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the halogen is crucial, with chlorine being more reactive than fluorine. This reaction would provide a route to synthesize alkyne-substituted derivatives of the parent benzoic acid. soton.ac.uk

Table 4: Potential Metal-Mediated Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-5-fluoro-4-(methoxymethoxy)benzoic acid |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | 3-(Alkynyl)-5-fluoro-4-(methoxymethoxy)benzoic acid |

Transformations Involving the Protected Hydroxyl (Methoxymethoxy) Group

The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functions in organic synthesis. Its stability and cleavage are well-documented, providing a reliable strategy for the temporary masking of the phenolic hydroxyl group in 3-chloro-5-fluoro-4-hydroxybenzoic acid.

The cleavage of the MOM ether in this compound to unveil the corresponding 3-chloro-5-fluoro-4-hydroxybenzoic acid is typically achieved under acidic conditions. The acetal (B89532) nature of the MOM group makes it susceptible to acid-catalyzed hydrolysis. A variety of Brønsted and Lewis acids can be employed for this transformation.

Common methodologies for the deprotection of MOM ethers involve treatment with mineral acids, such as hydrochloric acid or sulfuric acid, often in a protic solvent like methanol or a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a hemiacetal, which then hydrolyzes to the phenol (B47542), formaldehyde (B43269), and methanol. Lewis acids, such as zinc bromide (ZnBr₂), can also facilitate this deprotection, sometimes in the presence of a soft nucleophile like a thiol to trap the formaldehyde by-product.

| Reagent | Solvent | Typical Conditions |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room temperature to reflux |

| Sulfuric Acid (H₂SO₄) | Tetrahydrofuran (THF) / Water | Room temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature |

The stability of the methoxymethoxy group in this compound is a critical consideration in multistep synthetic sequences. The MOM ether exhibits a well-defined stability profile.

Acidic Conditions: The MOM group is labile under strongly acidic conditions (pH < 4), which is the basis for its removal. However, it can tolerate mildly acidic conditions for short periods.

Basic Conditions: The MOM ether is generally stable under a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic organic bases like diisopropylethylamine (DIPEA). It is resistant to hydrolysis under basic conditions (pH > 7).

Oxidative Conditions: The MOM group is generally inert to many common oxidizing agents, such as permanganates and chromates. This allows for selective oxidation of other functional groups within the molecule without affecting the protected hydroxyl group.

Reductive Conditions: The MOM ether is stable to a variety of reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Condition | Stability | Notes |

| Strong Acid (e.g., HCl, H₂SO₄) | Labile | Cleavage of the MOM ether occurs. |

| Weak Acid (e.g., Acetic Acid) | Moderately Stable | May be cleaved upon prolonged exposure or heating. |

| Strong Base (e.g., NaOH, KOH) | Stable | Resistant to hydrolysis. |

| Weak Base (e.g., NaHCO₃, Et₃N) | Stable | Generally inert. |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | The MOM ether is generally resistant to oxidation. |

| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Stable | The MOM ether is generally resistant to reduction. |

This table summarizes the general stability of MOM ethers under various reaction conditions. Specific stability studies on this compound have not been reported in the reviewed literature.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the combined electronic effects of the four substituents. The methoxymethoxy group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the oxygen atom that can be donated into the aromatic ring through resonance. The chloro and fluoro substituents are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of resonance donation of their lone pairs. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C2 and C6 positions. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -Cl | 3 | Deactivating | Ortho, Para |

| -F | 5 | Deactivating | Ortho, Para |

| -O-MOM | 4 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

The powerful ortho-, para-directing influence of the methoxymethoxy group at position 4 will strongly favor substitution at the positions ortho to it, which are C3 and C5. However, these positions are already occupied by the chloro and fluoro groups. The next most activated positions are ortho to the activating methoxymethoxy group, which are the C3 and C5 positions. The positions meta to the deactivating carboxylic acid group are C3 and C5. The positions ortho to the chloro group are C2 and C4 (C4 is occupied), and para is C6. The positions ortho to the fluoro group are C4 (occupied) and C6, and para is C2.

Considering the cumulative effects, the C2 and C6 positions are the most likely sites for electrophilic attack. The strongly activating methoxymethoxy group directs ortho to itself (positions 3 and 5, which are blocked) and the halogens also direct ortho and para. The para position to the chloro group is C6, and the para position to the fluoro group is C2. Therefore, electrophilic substitution is predicted to occur at the C2 and C6 positions, with the exact regioselectivity likely being a mixture of the two isomers, influenced by the specific electrophile and reaction conditions.

Stereochemical Aspects of Reactivity (if applicable to chiral derivatives)

Based on the available scientific literature, there are no reports on the synthesis or reactivity of chiral derivatives of this compound. The molecule itself is achiral and does not possess any stereocenters. Therefore, a discussion of stereochemical aspects of its reactivity is not applicable at this time.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within the 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies

¹H NMR spectroscopy is employed to identify the number and types of protons in the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxymethyl ether protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxymethoxy group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 11.0 - 13.0 | Singlet (broad) | - |

| Ar-H | 7.5 - 7.8 | Doublet of doublets | J(H,F) ≈ 6-8 Hz, J(H,H) ≈ 2-3 Hz |

| Ar-H | 7.3 - 7.6 | Doublet of doublets | J(H,F) ≈ 9-11 Hz, J(H,H) ≈ 2-3 Hz |

| -OCH₂O- | 5.2 - 5.4 | Singlet | - |

| -OCH₃ | 3.4 - 3.6 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The presence of the halogen atoms and the oxygen-containing substituents results in a wide dispersion of carbon signals. The carbon atoms directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O (Carboxylic Acid) | 165 - 170 | - |

| C-F | 155 - 160 | ¹J(C,F) ≈ 240-250 Hz |

| C-Cl | 120 - 125 | ³J(C,F) ≈ 5-10 Hz |

| C-O (Aromatic) | 145 - 150 | ²J(C,F) ≈ 10-15 Hz |

| C-COOH | 128 - 132 | ³J(C,F) ≈ 3-5 Hz |

| Aromatic CH | 115 - 120 | ²J(C,F) ≈ 20-25 Hz |

| Aromatic CH | 110 - 115 | ⁴J(C,F) ≈ 1-3 Hz |

| -OCH₂O- | 95 - 100 | - |

| -OCH₃ | 55 - 60 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Methodologies

¹⁹F NMR is a highly sensitive technique for detecting the presence and environment of fluorine atoms. For this compound, a single signal is expected, with its chemical shift being characteristic of a fluorine atom on an aromatic ring substituted with a chlorine and an oxygen-containing group.

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |

| Ar-F | -110 to -125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, helping to confirm their positions relative to each other on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the aromatic CH carbons and the carbons of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in establishing the connectivity between the aromatic protons and the quaternary carbons, as well as confirming the placement of the methoxymethoxy group on the aromatic ring. For instance, correlations would be expected between the -OCH₂O- protons and the aromatic carbon at the 4-position, and between the aromatic protons and the carboxylic acid carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₂O- & -OCH₃) | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1680 - 1710 |

| Aromatic C=C | Stretching | 1550 - 1600 |

| C-O (Ether & Carboxylic Acid) | Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1200 |

| C-Cl | Stretching | 700 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Expected Mass Spectrometry Data:

| Ion | m/z (expected) | Description |

| [M]⁺ | 234.0149 | Molecular ion (for ³⁵Cl isotope) |

| [M+2]⁺ | 236.0120 | Isotopic peak for ³⁷Cl |

| [M - OCH₃]⁺ | 203 | Loss of a methoxy radical |

| [M - CH₂O]⁺ | 204 | Loss of formaldehyde (B43269) |

| [M - OCH₂OCH₃]⁺ | 189 | Loss of the methoxymethyl group |

| [M - COOH]⁺ | 189 | Loss of the carboxylic acid group |

The presence of the chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1. The fragmentation would likely proceed through the loss of the methoxymethyl group and the carboxylic acid group, providing further confirmation of the structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. In the analysis of this compound, HR-ESI-MS would be utilized to obtain a high-resolution mass spectrum. This technique involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer through a capillary at high voltage, creating a fine spray of charged droplets. After evaporation of the solvent, the charged molecular ions are guided into the mass analyzer.

For this compound (C9H8ClFO4), the expected monoisotopic mass is approximately 234.0095 g/mol . HR-ESI-MS can measure this mass with very high accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique can be run in either positive or negative ion mode. In positive ion mode, adducts such as [M+H]+, [M+Na]+, or [M+K]+ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]- is typically detected.

Table 1: Predicted HR-ESI-MS Adducts for this compound (C9H8ClFO4)

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]+ | 235.0173 |

| [M+Na]+ | 257.0000 |

Note: The data in this table is predicted and serves as an illustrative example of what would be expected from an HR-ESI-MS analysis. Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC-MS might be challenging due to its relatively low volatility and the presence of a carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the GC inlet.

To overcome these limitations, derivatization is often employed. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. This process increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated from other volatile impurities as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

GC-MS is an excellent technique for assessing the purity of the compound by detecting and identifying any volatile impurities. The retention time from the gas chromatogram and the mass spectrum of the main peak would be used to confirm the identity of the derivatized target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Derivatives

Liquid chromatography-mass spectrometry is a highly versatile and widely used analytical technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The compound is then separated from non-volatile impurities as it passes through a column packed with a stationary phase.

The separated components from the LC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used interface between the LC and the MS for this type of compound. The mass spectrometer then provides mass information for the eluting components. LC-MS can be used to determine the molecular weight of the parent compound and to identify any non-volatile impurities or degradation products. By using tandem mass spectrometry (MS/MS), further structural information can be obtained through fragmentation of the parent ion. This technique is invaluable for confirming the identity and assessing the purity of this compound in a sample.

X-ray Crystallography for Solid-State Structural Determination

The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected and analyzed by a computer. Through a process of mathematical analysis, the diffraction data is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the planarity of the benzene ring, the orientation of the carboxylic acid and methoxymethoxy groups relative to the ring, and any intermolecular interactions, such as hydrogen bonding or stacking interactions, that are present in the crystal lattice. While no specific crystallographic data for this compound is publicly available, analysis of similar halogenated benzoic acids often reveals the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules in the solid state.

Vibrational Spectroscopy Methodologies (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including Raman spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms, the strength of the bonds connecting them, and their geometric arrangement. As such, the Raman spectrum of a molecule is a unique chemical fingerprint.

In Raman spectroscopy, a sample is illuminated with a monochromatic laser beam. A small fraction of the incident light is scattered at different frequencies, corresponding to the vibrational energy levels of the molecules. The frequency shifts in the scattered light are measured to produce a Raman spectrum.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-5-fluoro-4-methoxybenzoic acid |

Computational Chemistry and Theoretical Studies of 3 Chloro 5 Fluoro 4 Methoxymethoxy Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid, DFT calculations, often using functionals like B3LYP, would be employed to determine its ground state properties. researchgate.netresearchgate.net These calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule at its lowest energy state.

For instance, studies on similar halogenated benzoic acids have used DFT to elucidate how substituents influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group. mdpi.com In the case of this compound, DFT would help in understanding the electronic effects of the chlorine, fluorine, and methoxymethoxy groups on the aromatic ring and the carboxylic acid moiety.

Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a different approach to studying electronic configuration. While computationally more intensive than DFT, they can provide highly accurate results. An ab initio analysis of this compound would offer a detailed description of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Basis Set Selection and Computational Optimization Strategies

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. For a molecule containing chlorine and fluorine, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), would be appropriate to accurately describe the electronic distribution around these electronegative atoms. researchgate.netresearchgate.net The computational optimization process would involve starting with an initial guess of the molecular geometry and iteratively solving the quantum mechanical equations to find the geometry with the minimum energy, thus representing the most stable structure of the molecule.

Conformational Analysis and Energy Landscape Mapping

The methoxymethoxy group and the carboxylic acid group in this compound can rotate, leading to different spatial arrangements or conformations. A conformational analysis would be performed to identify the most stable conformers and to map the potential energy surface of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Research on ortho-substituted benzoic acids has shown that the orientation of the carboxylic group relative to the ring is a key factor in determining the molecule's properties. mdpi.com A similar analysis for this compound would reveal the preferred orientations of the methoxymethoxy and carboxylic acid groups and the energy barriers between different conformations.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0 | 1.5 |

| 2 | 90 | 5.0 |

| 3 | 180 | 0.0 (most stable) |

Note: The data in this table is for illustrative purposes and represents the kind of output expected from a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) and Raman vibrational frequencies. researchgate.net

The calculated vibrational frequencies would correspond to the different stretching, bending, and torsional modes of the molecule. These theoretical spectra can aid in the interpretation of experimental spectra. Similarly, predicted NMR chemical shifts provide insight into the electronic environment of each nucleus.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts

| Parameter | Predicted Value |

| C=O Stretch (IR) | ~1700 cm⁻¹ |

| O-H Stretch (IR) | ~3300 cm⁻¹ |

| ¹³C Chemical Shift (Carboxyl) | ~170 ppm |

| ¹H Chemical Shift (Aromatic) | 7.0 - 8.0 ppm |

Note: These values are typical for similar structures and are provided for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states, it is possible to determine the activation energy and the reaction pathway. This is particularly useful for understanding reactions such as esterification of the carboxylic acid or nucleophilic substitution on the aromatic ring.

For example, a study of a potential reaction would involve locating the transition state structure and calculating its energy. The difference in energy between the reactants and the transition state would provide the energy barrier for the reaction, offering insights into the reaction kinetics. This type of analysis is crucial for designing synthetic routes and understanding the chemical behavior of the molecule.

Analysis of Chemical Reactivity Descriptors

There is currently no available research detailing the chemical reactivity descriptors for this compound. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, other important descriptors such as Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule, and the global electrophilicity index, which quantifies a molecule's ability to accept electrons, have not been calculated or reported for this compound.

Table 1: Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Solvation Effects and Environmental Influence on Molecular Parameters

The influence of solvents on the molecular parameters of this compound has not been documented in existing literature. Solvation studies, often conducted using computational models like the Polarizable Continuum Model (PCM), are essential for understanding how a compound behaves in different chemical environments. These studies can reveal changes in molecular geometry, electronic properties, and reactivity as a function of the solvent's polarity. Without such research, predictions about the compound's behavior in solution are purely speculative.

Prediction of Dipole Moment, Polarizability, and Hyperpolarizability for Non-Linear Optical Properties

Table 2: Predicted Non-Linear Optical Properties for this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Applications in Organic Synthesis As a Building Block

Precursor for Advanced Chemical Intermediates and Complex Organic Scaffolds

The primary application of 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid lies in its role as a precursor for the synthesis of more complex and highly functionalized molecules. The presence of multiple reactive sites—the carboxylic acid, the halogen substituents, and the protected hydroxyl group—allows for a stepwise and controlled elaboration of the molecular structure.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acyl chlorides. This versatility is fundamental to its use in building larger molecular frameworks. For instance, the conversion to an acyl chloride enhances its reactivity, enabling Friedel-Crafts acylation reactions to form new carbon-carbon bonds with other aromatic systems.

The chloro and fluoro substituents provide additional handles for synthetic manipulation. The selective reactivity of these halogens in nucleophilic aromatic substitution or cross-coupling reactions is a key feature. This allows for the introduction of a wide array of substituents at specific positions on the aromatic ring, leading to the construction of intricately substituted organic scaffolds. The differential reactivity of the chloro and fluoro groups can also be exploited for sequential transformations.

Strategies for Incorporation into Diverse Molecular Architectures

The incorporation of the this compound moiety into larger and more diverse molecular architectures is achieved through a variety of synthetic strategies. These strategies leverage the reactivity of its functional groups to enable its use in both multi-step linear syntheses and more convergent approaches.

Utilization in Multi-Step Synthesis of Poly-substituted Aromatics

In multi-step syntheses, this compound serves as a foundational component, with each functional group being addressed in a sequential manner. A common synthetic sequence involves the initial modification of the carboxylic acid group, for example, through esterification or amidation. This is often followed by reactions targeting the halogen substituents, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, to introduce new aryl or alkyl groups.

The methoxymethoxy protecting group plays a crucial role in these multi-step sequences. It masks the reactive phenolic hydroxyl group, preventing it from interfering with reactions such as those involving strong bases or organometallic reagents. Once the desired molecular framework has been assembled, the MOM group can be selectively removed under acidic conditions to reveal the free hydroxyl group, which can then be used for further functionalization or may be a key feature of the final target molecule. An analogous compound, 2,4-Difluoro-1-(methoxymethoxy)benzene, is utilized in a similar fashion in the synthesis of complex substituted benzoic acids, highlighting the importance of the MOM protecting group strategy.

Role in the Construction of Heterocyclic Systems

While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are highly conducive to the synthesis of heterocyclic compounds. The ortho and meta relationships of its functional groups can be exploited to construct fused ring systems.

For example, the carboxylic acid can be converted to an amide, and a neighboring substituent introduced via displacement of one of the halogens could then participate in a cyclization reaction to form a lactam. Alternatively, the carboxylic acid could be reduced to an alcohol, which, along with the other functional groups, could serve as a precursor for the formation of various oxygen-containing heterocycles. The ability to unmask the 4-hydroxyl group at a later stage provides a powerful tool for constructing phenolic heterocycles, which are common motifs in biologically active molecules.

Enabling Reagent in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at the efficient generation of a large number of structurally diverse small molecules for high-throughput screening. This compound is a well-suited building block for DOS due to its multiple points of diversification.

Starting from this single precursor, a library of compounds can be rapidly generated by reacting each of the functional groups with a different set of reagents. For instance, the carboxylic acid can be reacted with a panel of amines to create a library of amides. In parallel, the halogen substituents can be subjected to various cross-coupling reactions with a diverse set of boronic acids or other organometallic reagents. The subsequent deprotection of the MOM group and further derivatization of the resulting phenol (B47542) can add another layer of diversity. This approach allows for the systematic exploration of chemical space around the core scaffold of the benzoic acid.

Industrial and Scalable Synthetic Applications as an Intermediate

The application of this compound as an intermediate is of significant interest in the industrial synthesis of high-value chemicals, such as active pharmaceutical ingredients (APIs) and agrochemicals. Its utility in this context is predicated on its ability to be reliably transformed into more complex products in a scalable and cost-effective manner.

The development of robust and high-yielding synthetic routes to and from this intermediate is a key focus of process chemistry research. The stability of the MOM protecting group under a variety of reaction conditions, coupled with its straightforward removal, makes it an attractive choice for large-scale synthesis. While specific industrial processes utilizing this exact compound are often proprietary, the general importance of halogenated and protected hydroxybenzoic acids as intermediates is well-established in the chemical industry. The development of continuous flow methodologies for the synthesis of related pharmaceutical and agrochemical intermediates underscores the industrial relevance of such building blocks.

Analytical Method Development and Quality Control in Research Settings

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are central to the purity assessment and quantitative analysis of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid, offering high-resolution separation of the main component from any process-related impurities or degradation products. resolvemass.canih.gov

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like substituted benzoic acids. resolvemass.caekb.eg A reverse-phase HPLC method is typically developed for the purity determination and assay of this compound.

A typical HPLC method for a similar substituted benzoic acid would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). ekb.egnih.gov The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column. nih.gov Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring of the benzoic acid derivative provides strong chromophoric activity. nih.govsielc.com The detection wavelength is selected based on the UV spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity. sielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Benzoic Acid

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a general method that would be a starting point for the development of a specific method for this compound.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. scholaris.ca Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and low sensitivity. lmaleidykla.ltlmaleidykla.lt Therefore, derivatization is often required to convert the carboxylic acid into a more volatile and less polar ester derivative. lmaleidykla.ltsemanticscholar.org

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. lmaleidykla.lt The derivatized sample is then injected into the GC, which is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its wide linear range and sensitivity to organic compounds. lmaleidykla.lt

Table 2: Representative GC Method Parameters for Analysis of a Derivatized Aromatic Carboxylic Acid

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

This table illustrates a general GC method that could be adapted for the analysis of this compound following a suitable derivatization procedure.

Spectrophotometric and Titrimetric Analysis Techniques

Alongside chromatographic methods, spectrophotometric and titrimetric techniques serve as valuable tools for the characterization and quality control of this compound.

UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of substances that absorb ultraviolet or visible light. academie-sciences.fr Benzoic acid derivatives exhibit characteristic UV absorption due to their aromatic nature. researchgate.netresearchgate.net A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax). dergipark.org.tr The concentration of the compound can then be determined by comparing its absorbance to that of a reference standard of known concentration, following the Beer-Lambert law. dergipark.org.tr The UV spectrum of benzoic acid itself shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com

Acid-base titration is a classic and reliable method for determining the purity of a carboxylic acid. mit.eduresearchgate.net A known weight of this compound is dissolved in a suitable solvent, such as aqueous ethanol, and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). mnstate.eduresearchgate.net The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH change with a pH meter (potentiometric titration). mit.eduresearchgate.net The purity of the acid can be calculated from the volume of titrant required to reach the equivalence point. mnstate.edu

Development of Reference Standards and Validation Protocols

The establishment of a well-characterized reference standard is a cornerstone of any analytical program. gmpsop.comcambrex.com A primary reference standard for this compound would be a batch of the material that has been extensively tested to confirm its structure and purity. gmpsop.com This qualification process typically involves a combination of analytical techniques, including NMR, Mass Spectrometry (MS), IR spectroscopy, and elemental analysis for structural confirmation, as well as chromatographic methods for purity assessment. pharmacompass.compharmabeginers.com This primary standard is then used to qualify secondary or working standards, which are used for routine analysis. gmpsop.com

Once analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. amsbiopharma.combiopharminternational.com Method validation is performed according to ICH guidelines and involves assessing various parameters. europa.euich.org

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. amsbiopharma.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. biopharminternational.comich.org |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org |

| Accuracy | The closeness of test results obtained by the method to the true value. amsbiopharma.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). biopharminternational.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Impurity Profiling and Detection Strategies

Impurity profiling is the identification, characterization, and quantification of impurities present in a substance. biomedres.uslgcstandards.comijprajournal.com For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound. ijprajournal.comrroij.com

A hypothetical synthetic route to this compound might involve the methoxymethylation of a corresponding 4-hydroxybenzoic acid precursor. Potential impurities could therefore include the starting hydroxybenzoic acid, incompletely reacted intermediates, or by-products from side reactions. For instance, if the synthesis starts from 3-chloro-4-fluorobenzoic acid, nitration followed by other transformations could be a route, potentially leading to nitro-substituted impurities if the reactions are not complete or selective. chemicalbook.com

The detection and quantification of these impurities are primarily achieved using high-sensitivity chromatographic techniques like HPLC and GC-MS. resolvemass.calgcstandards.com The developed HPLC method should be capable of separating all known and potential impurities from the main peak. When an unknown impurity is detected, techniques such as LC-MS can be employed for its identification by providing information about its molecular weight and fragmentation pattern. resolvemass.ca Once identified, the impurity may need to be synthesized and characterized to serve as a reference standard for its accurate quantification in routine analysis. lgcstandards.com

Table 4: Potential Impurities in this compound

| Compound Name | Potential Origin |

| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | Starting material or hydrolysis of the methoxymethyl ether |

| 3-Chloro-4-fluorobenzoic acid | Precursor in a potential synthetic route |

| Isomeric substituted benzoic acids | By-products from non-selective reactions |

| Over-alkylated or under-alkylated species | Side reactions during the methoxymethylation step |

This table lists hypothetical impurities based on general synthetic pathways for similar compounds.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the discovery of sustainable pathways to 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid, moving beyond traditional multi-step syntheses that often rely on harsh reagents and generate significant waste.

Key areas for exploration include:

Biocatalysis and Microbial Synthesis: Leveraging enzymatic or whole-cell systems offers a promising green alternative. nih.gov Research could focus on engineering microbial strains, such as Escherichia coli, to produce halogenated and protected benzoic acid derivatives from renewable feedstocks like L-tyrosine or L-phenylalanine. nih.gov This approach could significantly reduce the environmental footprint compared to conventional chemical synthesis.

Chemoenzymatic Strategies: Combining the selectivity of enzymes with the efficiency of chemical catalysis could provide novel synthetic routes. For instance, an enzymatic process could be used to create a key intermediate, which is then chemically modified to yield the final product.

Green Oxidation Technologies: Investigating the use of green oxidants, such as hydrogen peroxide (H₂O₂) or molecular oxygen, for the final carboxylation step is crucial. mdpi.comrsc.orgscispace.com Catalytic systems, potentially using novel solid-acid catalysts like sulfonic acid-functionalized reduced graphene oxide (SA-rGO), could enable the oxidation of a corresponding toluene (B28343) or aldehyde precursor under milder, aqueous conditions, enhancing the sustainability of the process. rsc.org

Lignin (B12514952) Valorization: Exploring pathways that utilize lignin-based benzoic acid derivatives (LBADs) as starting materials could transform a low-value byproduct of the paper industry into a valuable chemical feedstock. rsc.org Research would involve developing selective oxidation and functionalization methods to convert platform molecules derived from lignin into the target compound.

| Approach | Key Advantages | Primary Research Challenge | Potential Feedstock |

|---|---|---|---|

| Microbial Synthesis | Uses renewable feedstocks, mild conditions, reduced waste | Engineering specific metabolic pathways for multi-substitution | Glucose, L-phenylalanine nih.gov |

| Green Oxidation | Avoids stoichiometric heavy-metal oxidants, uses water as solvent | Developing a highly active and recyclable catalyst | Substituted Toluene/Aldehyde |

| Lignin Valorization | Upcycling of waste biomass, potential for diverse derivatives | Selective cleavage and functionalization of complex polymers | Lignin rsc.org |

Advanced Functionalization Strategies for Enhanced Synthetic Utility

The synthetic versatility of this compound lies in the distinct reactivity of its functional groups. Future research should focus on developing advanced, site-selective functionalization strategies to leverage this potential fully.

Cross-Coupling Reactions: The chloro substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. nih.gov Systematic investigation into Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings would expand its utility as a building block for complex molecules. ycdehongchem.comacs.org The challenge lies in optimizing reaction conditions to achieve high yields and chemoselectivity in the presence of the other functional groups.

C-H Functionalization: The carboxylic acid group can act as a directing group for ortho C-H activation, enabling the introduction of new substituents adjacent to the carboxylate. Studies on rhodium- or iridium-catalyzed annulation reactions with alkynes could lead to the synthesis of complex polycyclic structures. mdpi.com

Selective Deprotection and Derivatization: The methoxymethyl (MOM) ether provides a stable protecting group for the 4-position hydroxyl. Developing mild and selective deprotection methods that leave the rest of the molecule intact is essential. The resulting phenol (B47542) could then be used in etherification or esterification reactions, or as a nucleophile in further synthetic transformations.

Carboxylic Acid Modification: Beyond standard esterification and amidation, the carboxylic acid group can be converted into other functionalities, such as isocyanates or acyl halides, to serve as reactive intermediates for the synthesis of polymers or complex heterocyclic systems.

| Reaction Type | Target Site | Potential Coupling Partner | Resulting Structure/Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Cl | Aryl/Heteroaryl Boronic Acids ycdehongchem.com | Biaryl compounds for pharmaceuticals/materials |

| Buchwald-Hartwig Amination | C-Cl | Amines, Amides acs.org | Aniline (B41778) derivatives for agrochemicals/dyes |

| C-H Annulation | C-H (ortho to -COOH) | Alkynes mdpi.com | Polycyclic aromatic compounds |

| MOM Deprotection/Etherification | C-OMOM | Alkyl Halides | Novel alkoxy-substituted aromatics |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The progression of drug discovery and materials science relies heavily on the rapid synthesis and evaluation of large compound libraries. researchgate.net Integrating the synthesis of this compound derivatives into automated platforms represents a significant opportunity to accelerate research.

Future work should focus on:

Developing Automated Library Synthesis: Adapting the functionalization reactions (e.g., amidations, Suzuki couplings) for use on automated synthesis platforms. sigmaaldrich.comrsc.org This involves optimizing reactions for small-scale, parallel synthesis in microtiter plates, utilizing robotic liquid handlers to manage reagents. nih.gov

Flow Chemistry Integration: Exploring continuous flow chemistry for the synthesis of the core molecule and its derivatives. Flow reactors can offer precise control over reaction parameters, improve safety, and facilitate scaling, making them ideal for producing a consistent supply of building blocks for library synthesis. whiterose.ac.uk

On-the-fly Screening: Coupling automated synthesis directly with high-throughput screening (HTS) to create a closed-loop "design-make-test-analyze" cycle. nih.govmdpi.com Libraries of derivatives could be synthesized and immediately tested for biological activity (e.g., enzyme inhibition, receptor binding) or material properties, with the results feeding into machine learning algorithms to guide the design of the next generation of compounds. whiterose.ac.uknih.govsci-hub.senih.gov

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. A deeper theoretical investigation of this compound would provide invaluable insights into its electronic structure and reactivity, guiding experimental efforts.

Key theoretical studies should include:

Density Functional Theory (DFT) Calculations: Performing DFT calculations to determine optimized geometry, charge distribution, and vibrational frequencies. mdpi.comresearchgate.net This would help in understanding the influence of the electron-withdrawing halogen substituents and the electron-donating methoxymethoxy group on the aromatic ring's reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. frontiersin.orgresearchgate.net Mapping these orbitals would identify the most likely sites for nucleophilic and electrophilic attack, guiding functionalization strategies.

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP surfaces to visualize the electron density distribution and predict non-covalent interaction sites. This is crucial for understanding how the molecule might interact with biological targets or self-assemble in materials.

Reaction Pathway Modeling: Simulating the transition states and energy profiles for key functionalization reactions (e.g., C-H activation, cross-coupling) to predict regioselectivity and optimize reaction conditions. mdpi.com

Potential for Derivatization into Materials Science Precursors

The unique combination of a polymerizable carboxylic acid group and modifiable halogen sites makes this compound a promising precursor for advanced materials.

Future research could explore its use in:

High-Performance Polymers: As a monomer for the synthesis of aromatic polymers like polyimides or polyamides. researchgate.net The halogen substituents could enhance properties such as thermal stability and flame retardancy, while subsequent modification could be used to tune solubility or introduce cross-linking sites.

Functionalized Nanomaterials: Grafting the molecule onto the surface of nanomaterials such as graphene or magnetic nanoparticles via its carboxylic acid group. nih.govrsc.org The exposed chloro and fluoro groups would then provide reactive sites for further functionalization, creating tailored materials for applications in sensing, catalysis, or electronics. acs.org

Metal-Organic Frameworks (MOFs): Using the molecule as a linker in the synthesis of novel MOFs. The size, shape, and electronic properties of the linker dictate the pore structure and functionality of the resulting framework, which could have applications in gas storage or separation.

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline molecules. Derivatization to form long-chain esters or other anisotropic structures could lead to new materials for display technologies.

Q & A

Q. What are the established synthetic routes for 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Electrophilic substitution : Introduction of fluorine and chlorine using halogenating agents (e.g., Cl₂ or N-chlorosuccinimide) under controlled temperatures (0–25°C).

Methoxymethoxy protection : Reaction with methoxymethyl chloride in the presence of a base (e.g., NaH) to protect the hydroxyl group.

Carboxylic acid formation : Oxidation or hydrolysis of a precursor ester group under acidic/basic conditions.

Optimization for regioselectivity is critical, as competing substitutions may occur at adjacent positions .

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and methoxymethoxy group integrity.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.